Dideschloro Florfenicol

描述

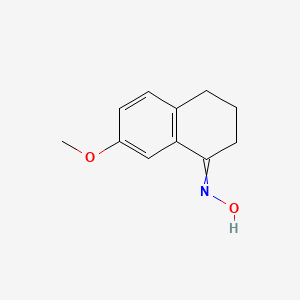

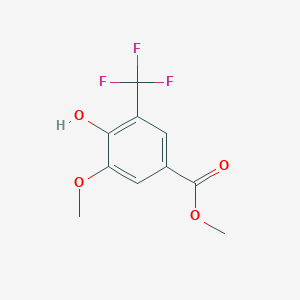

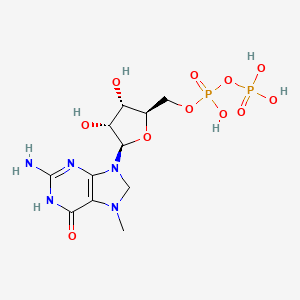

Dideschloro Florfenicol is a derivative of Florfenicol, a synthetic antibiotic belonging to the amphenicol class. It is characterized by the absence of chlorine atoms in its structure, which differentiates it from its parent compound. The molecular formula of this compound is C12H16FNO4S, and it is primarily used in veterinary medicine due to its broad-spectrum antibacterial properties .

作用机制

Target of Action

Dideschloro Florfenicol (DDFF) is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture . The primary targets of Florfenicol, and by extension DDFF, are bacterial and mitochondrial protein synthesis . It inhibits the expression of mitochondrial DNA-encoded proteins that are integral parts of four mitochondrial respiratory chain complexes .

Mode of Action

DDFF disrupts the protein synthesis of bacteria and mitochondria, leading to antibacterial and toxic effects . The mode of action involves the inhibition of peptidyl transferase in both prokaryotic organisms and mitochondria, leading to mitochondrial protein synthesis inhibition and mitochondrial dysfunction .

Biochemical Pathways

DDFF affects several biochemical pathways. It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency . This leads to the inhibition of proliferation and differentiation in DDFF-treated cells .

Pharmacokinetics

Studies on florfenicol-loaded niosomes (flns), a nano-sized pharmaceutical formulation, have shown that flns exhibited a substantially higher maximum plasma concentration (cmax) of florfenicol compared to free florfenicol . Furthermore, FLNs showed significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability .

Action Environment

The action of DDFF can be influenced by environmental factors. For instance, the defluorination of Florfenicol, which is essential to eliminate its antibiotic resistance and detrimental effects, can be achieved by sulfidated nanoscale zerovalent iron (S-nZVI) . This process involves four dechlorination-promoted defluorination pathways of Florfenicol, depending on the presence of S-nZVI .

生化分析

Biochemical Properties

Dideschloro Florfenicol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to have an impact on the immunity and antioxidant activity in aquatic creatures

Cellular Effects

Its parent compound, Florfenicol, has been shown to significantly diminish proliferation viability and obstruct the directed differentiation of P19 stem cells . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on Florfenicol have shown that it functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . It is possible that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Florfenicol is known to have low side effects and strong bactericidal effect, and a significant portion of it is not absorbed by the animal body and accumulates in the aquatic environment

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dideschloro Florfenicol involves the dechlorination of Florfenicol. This process can be achieved through various methods, including the use of sulfidated nanoscale zerovalent iron (S-nZVI) which facilitates the removal of chlorine atoms . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iodine, cupric chloride dehydrate, or titanium tetrachloride, and solvents like methanol, ethanol, and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles where the reactants are mixed and heated to facilitate the dechlorination reaction. The product is then purified through filtration and recrystallization to achieve the desired purity and yield .

化学反应分析

Types of Reactions: Dideschloro Florfenicol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the structure of this compound, potentially enhancing its antibacterial properties.

Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different antibacterial properties .

科学研究应用

Dideschloro Florfenicol has a wide range of applications in scientific research:

相似化合物的比较

Florfenicol: The parent compound, which contains chlorine atoms and has a broader spectrum of activity.

Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action but different chemical structure.

Chloramphenicol: A well-known amphenicol antibiotic with a similar mode of action but associated with more severe side effects.

Uniqueness: Dideschloro Florfenicol is unique due to its lack of chlorine atoms, which may reduce the potential for certain side effects and environmental impacts. Its dechlorinated structure also makes it a valuable compound for studying the mechanisms of dechlorination and defluorination in environmental chemistry .

属性

IUPAC Name |

N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWQTDMSXSQXOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121761 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138872-76-1 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。